molecular formula C7H13NO2S B1348348 Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate CAS No. 3963-75-5

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

Cat. No. B1348348
CAS RN: 3963-75-5
M. Wt: 175.25 g/mol
InChI Key: AMHPVDWIPMNOSV-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Solution Behavior

  • Thiazolidine-2,4-dicarboxylic acid and its esters have been synthesized from the condensation of glyoxylic acid with L(-)R-cysteine, exploring the in-solution behavior and regioselective cyclocondensation mechanisms. This research provides insights into the acid-catalyzed epimerization and stereoselective esterification processes related to thiazolidine derivatives (Refouvelet et al., 1994).

Novel Reaction Pathways

  • The study on enolates of 2-isothiocyanatocarboxylic esters unveils the synthesis of thiazolo[5,4-d]-thiazole derivatives and 2-thioxo-1,3-thiazolidine-4-carboxylates through oxidative dimerization and soft enolization techniques, revealing unique reaction pathways for the formation of cyclic 1,2-diisothiocyanato-1,2-dicarboxylates and 5-imino-2-thioxo-1,3-thiazolidine-4-carboxylic esters (Cież & Kalinowska-Tłuścik, 2012).

Cycloaddition Reactions

  • Research on the intermolecular cycloaddition of nonstabilized azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids highlights the synthesis of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazoles. This study provides a deep understanding of the stereoselective formation of these derivatives and the quantum-chemistry calculations that rationalize the observed regioselectivity (Cardoso et al., 2006).

Crystal Structure and Computational Studies

  • The synthesis, crystal structure, and photophysical studies of new hydrazono-thiazole derivatives decorated with N-methyl tetrahydrocarbazole pendant offer insights into the reaction mechanisms and photophysical properties of thiazolidin-4-one derivatives. These studies shed light on the structural characteristics and potential applications of these compounds in material science (Gautam & Chaudhary, 2015).

Safety And Hazards

The safety and hazards associated with “Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” are not explicitly mentioned in the search results. However, Sigma-Aldrich mentions that the buyer assumes responsibility to confirm product identity and/or purity1.


Future Directions

Thiazolidine derivatives have shown significant anticancer activities5. This suggests that “Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate” and similar compounds could have potential applications in the field of cancer therapeutics. Further research is needed to explore these possibilities5.


properties

IUPAC Name

methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHPVDWIPMNOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC(CS1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90329358
Record name 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

CAS RN

3963-75-5
Record name 4-Thiazolidinecarboxylic acid, 2,2-dimethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90329358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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